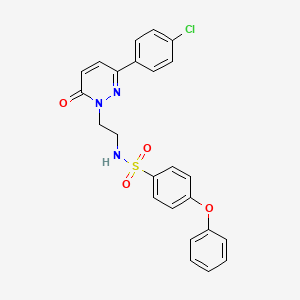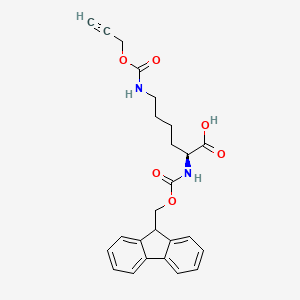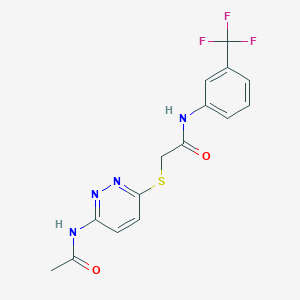
2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a complex organic compound with unique chemical and biological properties. This compound features an imidazole core substituted with fluorophenyl and methoxyphenyl groups, linked via a thioacetamide moiety to an isopropyl group. The structure imparts significant pharmacological and industrial potential due to its diverse reactive sites.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide involves multi-step reactions:
Formation of the Imidazole Core: : Starting with the condensation of 4-fluoroaniline and 4-methoxybenzaldehyde with ammonium acetate under reflux to form 4-fluoro-5-(4-methoxyphenyl)-1H-imidazole.
Thioamide Formation: : The imidazole derivative is then reacted with 2-bromoacetyl chloride in the presence of a base like triethylamine, yielding 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide.
N-Isopropylation: : This intermediate undergoes N-alkylation with isopropylamine under mild heating conditions to form the final compound.
Industrial Production Methods: In an industrial setting, these reactions are scaled up using batch or continuous flow reactors. Optimization of reaction parameters such as temperature, solvent choice, and catalysts ensures high yield and purity. Automation and in-line monitoring further streamline the process for large-scale production.
Chemical Reactions Analysis
Types of Reactions: The compound 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide undergoes various chemical reactions, including:
Oxidation: : Using agents like potassium permanganate or hydrogen peroxide, the thio group can be oxidized to a sulfoxide or sulfone.
Reduction: : Reduction reactions can target the imidazole ring or functional groups using hydrogenation or hydride donors like sodium borohydride.
Substitution: : Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing other functional groups.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate in alkaline conditions.
Reduction: : Sodium borohydride in methanol.
Substitution: : Nitration using nitric acid and sulfuric acid.
Major Products Formed:
Sulfoxide: : Oxidation product at the thio linkage.
Amines: : Reduction products on the imidazole ring.
Nitro Compounds: : Electrophilic substitution products on phenyl rings.
Scientific Research Applications
2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide has diverse applications:
Chemistry: : Acts as a precursor for synthesizing complex organic molecules.
Biology: : Used in studying enzyme inhibition and protein interactions.
Medicine: : Investigated for its potential as an anti-cancer agent and anti-inflammatory drug.
Industry: : Utilized in developing advanced materials and coatings.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as:
Enzyme Inhibition: : Binds to active sites of enzymes, modulating their activity.
Pathways Involved: : Influences pathways like apoptosis and inflammatory response by targeting proteins like caspases and cyclooxygenase.
Comparison with Similar Compounds
2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide stands out due to its unique structural features:
Similar Compounds: : Compounds like 2-(1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thioacetamide and 2-((1-(4-fluorophenyl)-5-(4-hydroxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide share structural similarities but differ in functional groups.
Uniqueness: : The combination of fluorophenyl and methoxyphenyl substitutions in conjunction with a thioacetamide linkage provides unique reactivity and biological activity.
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2S/c1-14(2)24-20(26)13-28-21-23-12-19(15-4-10-18(27-3)11-5-15)25(21)17-8-6-16(22)7-9-17/h4-12,14H,13H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMJUKBJGNVSOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B2515837.png)

methylidene]amino}benzene](/img/structure/B2515844.png)


![N-(Cyanomethyl)-2-[methyl-(1-phenylpiperidin-3-yl)amino]acetamide](/img/structure/B2515849.png)
![2-(2-Methoxyphenyl)-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B2515850.png)






